N-[(1-hydroxycyclopentyl)methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide
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Overview
Description
N-[(1-hydroxycyclopentyl)methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a hydroxycyclopentyl group, a pyrrolidinone moiety, and an oxalamide linkage, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-hydroxycyclopentyl)methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide typically involves multiple steps:
Formation of the Hydroxycyclopentyl Intermediate: The initial step involves the preparation of the 1-hydroxycyclopentylmethyl intermediate through the hydroxylation of cyclopentylmethyl compounds.
Synthesis of the Pyrrolidinone Derivative: The next step is the synthesis of the 3-(2-oxopyrrolidin-1-yl)phenyl derivative, which can be achieved through the reaction of phenyl derivatives with pyrrolidinone under specific conditions.
Coupling Reaction: The final step involves the coupling of the hydroxycyclopentyl intermediate with the pyrrolidinone derivative using oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. Large-scale synthesis may also employ continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[(1-hydroxycyclopentyl)methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxalamide linkage can be reduced to amines under specific conditions.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-[(1-hydroxycyclopentyl)methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(1-hydroxycyclopentyl)methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Similar Compounds
- N1-((1-hydroxycyclohexyl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
- N1-((1-hydroxycyclopentyl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)malonamide
Uniqueness
N-[(1-hydroxycyclopentyl)methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxycyclopentyl group and oxalamide linkage differentiate it from similar compounds, potentially leading to unique applications and effects.
Properties
IUPAC Name |
N-[(1-hydroxycyclopentyl)methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c22-15-7-4-10-21(15)14-6-3-5-13(11-14)20-17(24)16(23)19-12-18(25)8-1-2-9-18/h3,5-6,11,25H,1-2,4,7-10,12H2,(H,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJHDDMMISMFER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C(=O)NC2=CC(=CC=C2)N3CCCC3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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